2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide
Description
2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide is a triazole-containing hydrazide derivative. The compound features a 1,2,4-triazole ring attached to a methyl-substituted propane backbone, with a hydrazide (-CONHNH₂) functional group.
Properties
IUPAC Name |
2-methyl-2-(1,2,4-triazol-1-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c1-6(2,5(12)10-7)11-4-8-3-9-11/h3-4H,7H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYIXAPRQZAEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NN)N1C=NC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Methodologies
The table below contrasts the two primary synthetic routes based on critical parameters:
Notable Observations :
- Hydrazinolysis offers higher yields but generates stoichiometric waste from hydrazine.
- Cyclodehydration, while faster, incurs higher costs due to POCl₃ and specialized equipment.
Innovations in Continuous-Flow Synthesis
Recent developments in flow chemistry have revolutionized the synthesis of triazole derivatives. A notable example is the continuous-flow preparation of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, which can be adapted for the target hydrazide.
Flow Reactor Setup :
- Reactor Type : Microfluidic tubular reactor (ID: 1.0 mm).
- Conditions :
- Temperature : 120°C.
- Residence Time : 10 minutes.
- Solvent : Ethanol-water (7:3 v/v).
Outcomes :
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide undergoes various chemical reactions, including:
Substitution: The triazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted triazole compounds with varying functional groups .
Scientific Research Applications
2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their distinguishing features:
| Compound Name | Molecular Formula | Functional Group/Substituent | Key Structural Differences |
|---|---|---|---|
| 2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide | C₆H₁₁N₄O | Hydrazide (-CONHNH₂) | Reference compound for comparison. |
| 2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid | C₆H₉N₃O₂ | Carboxylic acid (-COOH) | Hydrazide replaced with carboxylic acid. |
| Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate | C₇H₁₁N₃O₂ | Ester (-COOCH₃) | Ethyl ester instead of hydrazide. |
| 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide | C₇H₁₁N₃O₂S | Thiazole ring, hydroxyl group | Triazole replaced with thiazole. |
| (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide | C₁₈H₁₆N₆O₂S | 1,2,3-Triazole, carbothioamide | Different triazole isomer and aryl group. |
Physicochemical Properties
Biological Activity
2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 155.156 g/mol. The compound features a triazole ring, which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C6H11N5 |
| Molecular Weight | 155.156 g/mol |
| CAS Number | [Not specified] |
Biological Activity Overview
Research indicates that compounds containing the triazole moiety exhibit a variety of biological activities, including antifungal, antibacterial, and anticancer properties. The specific biological activities of this compound are still being explored.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. Studies have shown that triazole compounds can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism makes them effective against various fungal infections.
Anticancer Potential
Recent investigations into triazole derivatives have suggested potential anticancer activities. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Case Study: Anticancer Activity
One notable study involved the synthesis and evaluation of triazole derivatives for their anticancer properties. The study demonstrated that certain triazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation.
Table: Cytotoxicity of Triazole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 (breast cancer) |
| Related Triazole A | 20 | HeLa (cervical cancer) |
| Related Triazole B | 25 | A549 (lung cancer) |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cell survival and proliferation.
- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells through the activation of caspases.
- Cell Cycle Arrest : Some studies indicate that triazole compounds can cause cell cycle arrest at various phases, leading to reduced proliferation rates.
Q & A
Q. What are the optimal synthetic routes for preparing 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanohydrazide?
The compound can be synthesized via nucleophilic substitution and hydrazine-mediated reactions. A validated method involves refluxing isopropyl 2-((3-substituted-1H-1,2,4-triazol-5-yl)thio)acetate with excess hydrazine hydrate in propan-2-ol for 3–4 hours, followed by solvent evaporation and recrystallization . Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and hydrazide functionality.
- High-resolution MS : For molecular weight verification.
- X-ray crystallography (if crystalline) : SHELXL is recommended for refining structural models, particularly for resolving bond-length discrepancies .
- FT-IR : To identify N–H and C=O stretches in the hydrazide moiety .
Q. How can researchers optimize reaction yields during synthesis?
Yield optimization requires:
- Stoichiometric control : Use a 1:1.5 molar ratio of ester precursor to hydrazine hydrate to ensure complete conversion .
- Temperature modulation : Reflux conditions (80–85°C) minimize side reactions.
- Solvent selection : Propan-2-ol enhances solubility of intermediates and final product .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic and spectroscopic data?
Discrepancies between X-ray and NMR data (e.g., tautomerism in the triazole ring) can be addressed by:
- Density Functional Theory (DFT) calculations : To model electronic environments and predict stable tautomers.
- Low-temperature crystallography : To capture dynamic structural features.
- Cross-validation : Compare SHELXL-refined crystallographic data with 2D NMR (e.g., HSQC, HMBC) to confirm hydrogen bonding networks .
Q. How does the hydrazide moiety influence biological activity in pharmacological studies?
The hydrazide group enhances metal-chelating properties, which may interact with enzyme active sites (e.g., metalloproteases). In vitro assays using triazole-hydrazide derivatives show inhibitory activity against fungal cytochrome P450 enzymes, suggesting potential antifungal applications. Further pharmacodynamic studies should explore dose-response relationships and toxicity profiles .
Q. What are the challenges in scaling up synthesis for preclinical trials?
Key challenges include:
- Purification bottlenecks : Column chromatography may be impractical; switch to recrystallization or fractional distillation.
- Hydrazine handling : Implement safety protocols for excess hydrazine neutralization.
- Batch consistency : Use process analytical technology (PAT) to monitor critical quality attributes (CQAs) like particle size and polymorphism .
Q. How can computational methods aid in predicting this compound’s reactivity?
- Molecular docking : To simulate interactions with biological targets (e.g., fungal lanosterol 14α-demethylase).
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole ring) with bioactivity.
- Reaction pathway simulations : Predict intermediates using software like Gaussian or ORCA to optimize synthetic routes .
Data Analysis and Methodological Considerations
Q. How should researchers address variability in biological assay results?
- Standardize assay conditions : Use positive controls (e.g., fluconazole for antifungal assays) and replicate experiments (n ≥ 3).
- Statistical rigor : Apply ANOVA or t-tests to differentiate between noise and significant activity.
- Meta-analysis : Compare data with structurally similar compounds (e.g., 2-(2-chlorophenoxy)-N'-substituted acetohydrazides) to identify trends .
Q. What advanced techniques elucidate reaction mechanisms in triazole-hydrazide chemistry?
- Isotopic labeling : Use 15N-labeled hydrazine to track nucleophilic attack pathways.
- In-situ IR spectroscopy : Monitor intermediate formation during reflux.
- Kinetic studies : Determine rate laws under varying pH and solvent polarity .
Q. How can crystallographic twinning affect structural analysis, and how is it mitigated?
Twinning in crystals can obscure electron density maps. Mitigation strategies include:
- SHELXD integration : For initial phase determination in twinned datasets.
- HKL-2000 processing : To deconvolute overlapping reflections.
- Rigorous refinement : Apply twin laws in SHELXL and validate with R-factor convergence metrics .
Tables for Key Data
Q. Table 1: Optimized Synthetic Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Propan-2-ol | |
| Temperature | 80–85°C (reflux) | |
| Reaction Time | 3–4 hours | |
| Hydrazine Hydrate Ratio | 1:1.5 (ester:hydrazine) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
